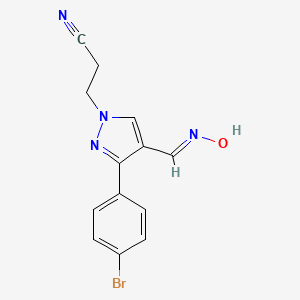
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile, also known as BPPN, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BPPN belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile involves the inhibition of various signaling pathways such as Akt/mTOR and NF-κB. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to activate the AMPK signaling pathway which plays a crucial role in regulating cellular energy metabolism. The activation of AMPK by (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile leads to the inhibition of the mTOR signaling pathway which is involved in cell growth and proliferation. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile also inhibits the NF-κB signaling pathway which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-diabetic activities. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile reduces blood glucose levels and improves insulin sensitivity in animal models of diabetes by activating the AMPK signaling pathway.
实验室实验的优点和局限性
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has several advantages for lab experiments such as its high purity, stability, and solubility in water and organic solvents. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile is also relatively easy to synthesize in the laboratory. However, (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has some limitations for lab experiments such as its low bioavailability and poor pharmacokinetic properties. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has a short half-life and is rapidly metabolized in vivo.
未来方向
Future research on (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could focus on improving its pharmacokinetic properties and bioavailability. Novel formulations of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could be developed to enhance its therapeutic efficacy. The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could be further elucidated to identify potential targets for drug development. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could also be tested in clinical trials to evaluate its safety and efficacy in humans.
合成方法
The synthesis of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile involves the reaction between 4-bromobenzaldehyde, ethyl cyanoacetate, and hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to produce (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile. The yield of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学研究应用
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-diabetic effects. The anti-inflammatory activity of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been demonstrated in animal models of acute and chronic inflammation. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
The anti-cancer activity of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been studied in various cancer cell lines including breast cancer, lung cancer, and colon cancer. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile involves the inhibition of the Akt/mTOR signaling pathway.
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has also been found to exhibit anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity in animal models of diabetes. The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile in diabetes involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
属性
IUPAC Name |
3-[3-(4-bromophenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-12-4-2-10(3-5-12)13-11(8-16-19)9-18(17-13)7-1-6-15/h2-5,8-9,19H,1,7H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGKOPQMJTTFU-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=NO)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=N/O)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)


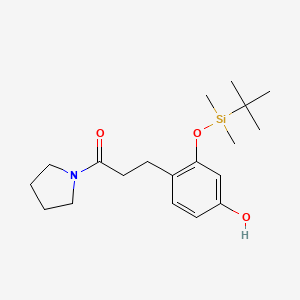
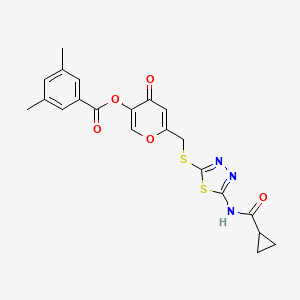

![(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2677145.png)
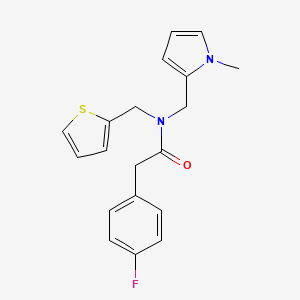
![methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate](/img/structure/B2677148.png)
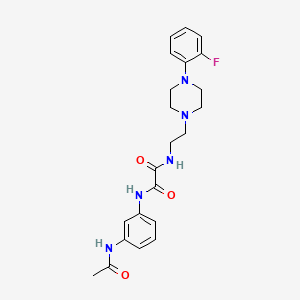
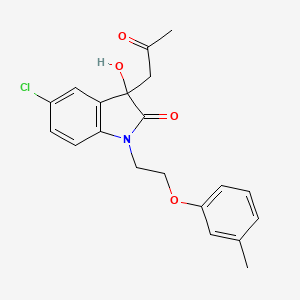
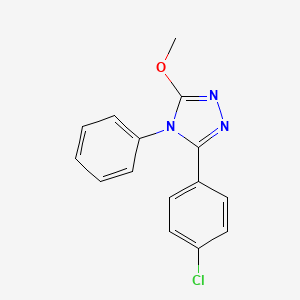
![Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2677154.png)